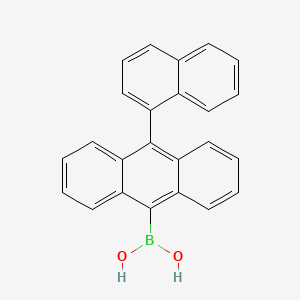

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

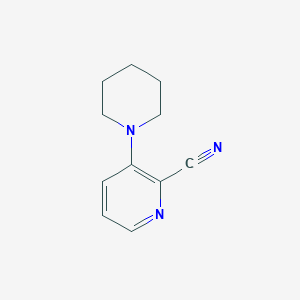

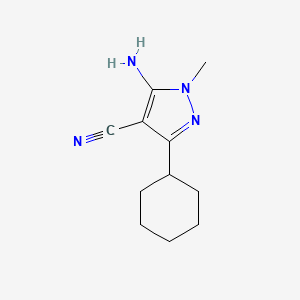

“(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid” is a chemical compound with the linear formula C24H17BO2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The compound can be synthesized through a reaction involving 2,6-dibromonaphthalene, ltheta- (l-naphthyl) anthracene-9-boronic acid, and Pd (PPh ) . The mixture is refluxed under stirring for about 12 hours. After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the reaction mixture, and filtered to obtain a solid. The solid is then re-crystallized from THF and EtOH .Molecular Structure Analysis

The molecular structure of “(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid” is represented by the linear formula C24H17BO2 . The InChI Code for this compound is 1S/C24H17BO2/c26-25 (27)24-21-13-5-3-11-19 (21)23 (20-12-4-6-14-22 (20)24)18-15-7-9-16-8-1-2-10-17 (16)18/h1-15,26-27H .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of novel spiro [benzo [ c ]fluorene-7,9′-fluorene] (SBFF)-based blue host materials .Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.21 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a low synthetic accessibility score of 2.58 . The compound is poorly soluble with a solubility of 0.000129 mg/ml .科学的研究の応用

Luminescent Compounds and OLED Materials

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid and its derivatives have been extensively researched for their potential applications in luminescent compounds and organic light-emitting diodes (OLEDs). The synthesis of novel compounds like 9-bromo-10-naphthalen-2-yl-anthracene (BNA), which is synthesized via Suzuki Cross-coupling reaction, has been explored for their unique photophysical processes. These compounds exhibit blue and blue-violet light emission with notable solvent effects, showing potential for use in luminescent materials and OLEDs (Guo, Jin, & Liu, 2007).

Blue-emitting Materials for OLEDs

The development of blue-emitting materials based on 10-naphthylanthracene derivatives has been a focus for enhancing the performance of OLED devices. A series of new blue-emitting materials have been designed and synthesized, demonstrating high external quantum efficiency and improved EL efficiency when used as blue host materials for blue dopant materials. These findings suggest significant potential for these compounds in fabricating high-efficiency OLEDs with deep-blue emissions (Park et al., 2010).

Electroluminescence in Dual Core Chromophores

Investigations into highly efficient blue emitting materials consisting of dual core derivatives with phenyl and/or naphthyl side groups have shown promising results for blue emission in OLED devices. These compounds exhibit good blue color coordinates for displays and have been found to offer high EL device efficiency, indicating their suitability for application in OLED technology (Lee et al., 2014).

Enhancement of OLED Efficiency

Research has also focused on enhancing the efficiency of blue fluorescent OLEDs by generating excitons in trapped charge-free regions using anthracene-cored molecules. This approach has led to significant improvements in the external quantum efficiency of blue devices, highlighting the potential of these compounds in optimizing OLED performance (Lim et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(10-naphthalen-1-ylanthracen-9-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXKNXJNDLXQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630473 |

Source

|

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid | |

CAS RN |

400607-46-7 |

Source

|

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)